



# Application Notes & Protocols: Labeling Organic Molecules with Silver-105

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Silver-105** (105 Ag) is a radioisotope of silver with properties that make it a valuable tool for research and development, particularly in the life sciences. With a half-life of 41.29 days and decay via electron capture and positron emission, it offers a sufficiently long window for multiweek tracing studies.[1][2][3] The emission of detectable gamma radiation upon its decay to Palladium-105 allows for non-invasive tracking and quantification.[1][4]

While silver radioisotopes have been historically underutilized compared to other radiometals, there is renewed interest in their potential applications, ranging from antimicrobial research to oncology.[5][6] The most common strategy for labeling organic molecules with a metallic radionuclide like <sup>105</sup>Ag is not direct incorporation, but rather through the use of a bifunctional chelator.[7][8][9] This methodology involves covalently attaching a chelating agent to the molecule of interest (e.g., a peptide, antibody, or small molecule), which then securely coordinates the radiometal, forming a stable radiolabeled conjugate.

These application notes provide an overview of <sup>105</sup>Ag, its properties, and a generalized protocol for the chelation-based labeling of organic molecules.

## **Properties of Silver-105**



A summary of the key physical and radioactive properties of **Silver-105** is presented below for reference in experimental design.

| Property          | Value                                            | Reference |
|-------------------|--------------------------------------------------|-----------|
| Half-life (t1/2)  | 41.29 days                                       | [1][2][3] |
| Decay Mode        | Electron Capture (EC), β <sup>+</sup> (Positron) | [3][5]    |
| Decay Product     | <sup>105</sup> Pd (Palladium-105)                | [1][5]    |
| Primary Emissions | Gamma (y) radiation, Positrons $(\beta^+)$       | [1]       |
| Atomic Mass       | 104.90653 g/mol                                  | [10]      |

# **General Labeling Strategy**

The labeling of an organic molecule with <sup>105</sup>Ag is typically achieved via a multi-step process. This indirect strategy ensures a stable attachment of the radioisotope to the target molecule without altering its fundamental chemical structure or biological activity. The general workflow is outlined below.





Click to download full resolution via product page

General workflow for labeling organic molecules with 105Ag.

# **Experimental Protocols**

The following sections provide detailed, generalized protocols for the conjugation of a chelator to an organic molecule and the subsequent radiolabeling with <sup>105</sup>Ag. These protocols are based on established methods for other radiometals and should be optimized for specific molecules. [11][12][13]



## Protocol 1: Conjugation of DOTA-NHS Ester to a Protein

This protocol describes the conjugation of a commonly used chelator, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to a protein via an N-hydroxysuccinimide (NHS) ester functional group.

#### Materials:

- Protein of interest (e.g., antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH
   8.5)
- DOTA-NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
- Phosphate-buffered saline (PBS)

#### Procedure:

- Protein Preparation: Prepare a solution of the protein at a concentration of 5-10 mg/mL in conjugation buffer. Ensure the buffer is amine-free (e.g., no Tris).
- Chelator Preparation: Immediately before use, dissolve DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the DOTA-NHS ester solution to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
- Purification: Remove the unreacted chelator and byproducts.
  - For SEC: Load the reaction mixture onto an appropriate SEC column (e.g., PD-10)
     equilibrated with PBS. Collect fractions corresponding to the protein conjugate.
  - For Dialysis: Transfer the reaction mixture to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against PBS at 4°C with multiple buffer changes over 24-48 hours.



 Characterization & Storage: Determine the protein concentration and the average number of chelators per protein molecule. Store the purified DOTA-protein conjugate at -20°C or -80°C until use.

# Protocol 2: Radiolabeling of DOTA-Protein Conjugate with <sup>105</sup>Ag

This protocol outlines the chelation of <sup>105</sup>Ag by the DOTA-protein conjugate.

#### Materials:

- ¹05AgCl or ¹05AgNO₃ in a suitable acidic solution (e.g., 0.1 M HCl)
- DOTA-protein conjugate from Protocol 4.1
- 0.2 M Sodium Acetate buffer, pH 5.5
- 10 mM Diethylenetriaminepentaacetic acid (DTPA) solution
- Purification system (e.g., SEC column or solid-phase extraction cartridge)
- Instant thin-layer chromatography (ITLC) strips
- Mobile phase for ITLC (e.g., 50 mM EDTA)

#### Procedure:

- Reaction Setup: In a microcentrifuge tube, add 50-100 µg of the DOTA-protein conjugate.
- Buffering: Add sodium acetate buffer to adjust the pH of the conjugate solution to approximately 5.5.
- Addition of Radionuclide: Carefully add the <sup>105</sup>Ag solution (e.g., 5-10 MBq) to the buffered conjugate solution. The final reaction volume should be kept minimal (e.g., 100-200 μL).
- Incubation: Incubate the reaction mixture at 40-50°C for 45-60 minutes. Gentle mixing may be applied periodically.



- Quenching (Optional): To stop the reaction and chelate any unbound <sup>105</sup>Ag, add a small volume of 10 mM DTPA solution to the reaction mixture and incubate for 5 minutes at room temperature.
- Purification: Separate the radiolabeled protein from unincorporated <sup>105</sup>Ag using an appropriate method, such as a desalting SEC column (e.g., PD-10) equilibrated with a formulation buffer (e.g., PBS).
- Quality Control: Determine the radiochemical purity (RCP) by ITLC. Spot a small aliquot of
  the final product onto an ITLC strip and develop it with the mobile phase. The labeled protein
  should remain at the origin, while free <sup>105</sup>Ag-EDTA will migrate with the solvent front.
  Calculate RCP as: (Counts at Origin / Total Counts) \* 100. An RCP of >95% is generally
  desired.

### **Data Presentation**

The following table presents hypothetical data for a typical labeling experiment based on the protocols above. Actual results will vary depending on the specific molecule and reaction conditions.

| Parameter                                     | Result                    |
|-----------------------------------------------|---------------------------|
| Molecule                                      | Monoclonal Antibody (mAb) |
| Chelator                                      | DOTA                      |
| Chelator:mAb Ratio                            | 5.2 : 1                   |
| Starting <sup>105</sup> Ag Activity           | 12.5 MBq                  |
| Labeling Efficiency (uncorrected)             | 98.1%                     |
| Radiochemical Purity (after purification)     | >99%                      |
| Final Product Activity                        | 10.8 MBq                  |
| Overall Radiochemical Yield (decay corrected) | 86.4%                     |
| Specific Activity                             | 108 MBq/mg                |



## **Logical Relationships in Chelation**

The stability and success of radiolabeling depend on the careful selection and interaction of the components involved. The diagram below illustrates the key relationships.





Click to download full resolution via product page

Key chemical relationships in the radiolabeling process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Silver Wikipedia [en.wikipedia.org]
- 3. Isotopes of silver Wikipedia [en.wikipedia.org]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. Lights and Shadows on the Sourcing of Silver Radioisotopes for Targeted Imaging and Therapy of Cancer: Production Routes and Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. researchgate.net [researchgate.net]
- 9. Matching chelators to radiometals for radiopharmaceuticals | UBC Chemistry [chem.ubc.ca]
- 10. Silver-105 | Ag | CID 167204 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Labeling Organic Molecules with Silver-105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217868#labeling-organic-molecules-with-silver-105]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com